4-Fluoro-2-mercaptobenzoic acid

描述

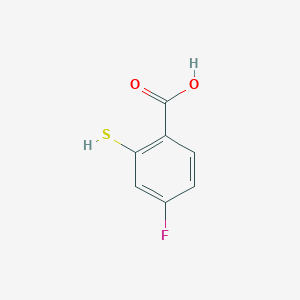

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNYBPPRDZSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508536 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-43-0 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Mercaptobenzoic Acid

Thiol Group Transformations

The thiol group is a versatile functional handle, susceptible to oxidation, disulfide bond formation, and alkylation reactions.

The sulfur atom in the thiol group of 4-Fluoro-2-mercaptobenzoic acid can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation depends on the nature and stoichiometry of the oxidizing agent.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone) can be employed. nih.govacsgcipr.org The selective oxidation to the sulfoxide requires careful control of reaction conditions, such as temperature and the amount of oxidant, to prevent over-oxidation to the sulfone. acsgcipr.orgresearchgate.net For instance, using one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide.

Conversely, the use of excess oxidizing agent or stronger oxidants will lead to the formation of the corresponding sulfone. organic-chemistry.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org The choice of oxidant and catalyst allows for the selective synthesis of either the sulfoxide or the sulfone derivative. acsgcipr.orgorganic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide and Sulfone Transformation

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry dependent, may require catalyst acsgcipr.orgorganic-chemistry.org |

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Stoichiometry dependent, efficient for sulfone formation nih.gov |

| Sodium Periodate (NaIO₄) | Sulfoxide | Can lead to decomposition with excess nih.gov |

The thiol group of this compound can undergo oxidation to form a disulfide-linked dimer, 2,2'-disulfanediylbis(4-fluorobenzoic acid). This reaction is a key aspect of its redox chemistry. The formation of disulfide bonds can be achieved using various oxidizing agents, including iodine, or even air, particularly under basic conditions. nih.govresearchgate.net

The pH of the reaction medium can significantly influence the rate of disulfide bond formation. Under neutral or basic conditions, the thiolate anion is the predominant species, which is more readily oxidized to the disulfide than the neutral thiol. researchgate.net In biological systems, disulfide bond formation is a crucial process for protein folding and stability, often involving a redox relay mechanism where oxygen can act as the terminal electron acceptor. nih.gov The stability and reactivity of disulfide bonds themselves are influenced by their molecular structure and environment. nih.gov

The nucleophilic nature of the thiol group allows for S-alkylation and S-benzylation reactions, where an alkyl or benzyl (B1604629) group is attached to the sulfur atom. These reactions typically proceed via an Sₙ2 mechanism, involving the reaction of the corresponding thiolate with an alkyl or benzyl halide.

For instance, S-alkylation can be achieved by treating this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion. A patent describes the reaction of a similar compound, 2-chloro-4-trifluoromethylbenzoic acid sodium salt, with sodium thiomethoxide to yield the corresponding 2-methylthio derivative. google.com Similarly, reaction with α-halocarbonyl compounds can introduce a carbonyl-containing alkyl group onto the sulfur atom. researchgate.net

S-benzylation follows a similar pathway, using a benzyl halide like benzyl bromide or benzyl chloride. These reactions provide a straightforward method to introduce a variety of substituents onto the sulfur atom, leading to a range of thioether derivatives.

Carboxylic Acid Group Derivatization

The carboxylic acid group offers another site for chemical modification, primarily through reactions such as esterification, amidation, and reduction.

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org Microwave-assisted esterification has also been shown to be an efficient method for similar substituted benzoic acids. usm.my

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. However, the direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are typically required to activate the carboxylic acid. jackwestin.comnih.gov These reagents facilitate the formation of an amide bond by converting the carboxylic acid into a more reactive intermediate. nih.gov

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester masterorganicchemistry.comyoutube.com |

The carboxylic acid group can be reduced to a primary alcohol, (4-fluoro-2-mercaptophenyl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. jackwestin.comchemguide.co.uklibretexts.org

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. jackwestin.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated. chemguide.co.uklibretexts.org

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the fluorine atom, the mercapto group (-SH), and the carboxylic acid group (-COOH). These groups exert a combination of inductive and resonance effects that influence the rate and position of substitution reactions on the aromatic ring.

Influence of Fluorine on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an incoming electrophile attacks the electron-rich benzene ring. The substituents already present on the ring determine its reactivity and the orientation of the incoming group.

Directing Effects : The mercapto group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. The fluorine atom is also an ortho, para-director. uoanbar.edu.iq In contrast, the carboxylic acid group is a meta-director. uoanbar.edu.iq

In this compound, the directing effects are as follows:

The mercapto group at C2 directs to positions C1 (occupied), C3, and C5.

The fluorine atom at C4 directs to positions C3 and C5.

The carboxylic acid group at C1 directs to positions C3 and C5.

All three substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. The specific site of substitution would likely be influenced by steric hindrance and the precise reaction conditions.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -SH | C2 | Activating | Ortho, Para (to C3, C5) |

| -F | C4 | Deactivating (Inductive) | Ortho, Para (to C3, C5) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.orgyoutube.com

In this compound, the fluorine atom is an excellent leaving group for SNAr reactions. The carboxylic acid group acts as an electron-withdrawing group, which can activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Research on related unprotected ortho-fluorobenzoic acids has shown that the fluorine atom can be readily displaced by organolithium and Grignard reagents in the absence of a metal catalyst. researchgate.net This suggests that this compound could undergo similar transformations, where a nucleophile attacks the carbon bearing the fluorine atom (C4), leading to its substitution. This reactivity is significant for creating derivatives functionalized at the C4 position. For instance, reactions with various amines or other nucleophiles could displace the fluorine atom to yield a range of substituted 2-mercaptobenzoic acids. nih.gov

Intramolecular Cyclization and Heterocycle Formation

The presence of the mercapto and carboxylic acid groups in an ortho relationship makes this compound a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds. The proximity of these two functional groups allows for intramolecular reactions to form a new ring.

While specific examples for the 4-fluoro derivative are not prevalent, the reactivity of the parent compound, 2-mercaptobenzoic acid (thiosalicylic acid), provides a clear precedent. 2-Mercaptobenzoic acid is a well-known starting material for producing various heterocycles. researchgate.net For example, it can be used to synthesize benzothiazepine (B8601423) derivatives, which are seven-membered heterocyclic rings with applications in medicinal chemistry. nih.gov One common pathway involves the reaction of the thiol group with a suitable dielectrophile, followed by cyclization involving the carboxylic acid.

Another potential transformation is the formation of a thioxanthone skeleton. This can be envisioned through an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid (or its activated form, like an acyl chloride) reacts with the aromatic ring of another molecule or intramolecularly under harsh conditions, though the latter is less common. More typically, the thiol group can be alkylated, and subsequent reactions can lead to cyclization. For instance, alkylation of the sulfur atom followed by intramolecular condensation can yield benzo[b]thiophenes. researchgate.net The fluorine atom at the C4 position would remain on the resulting heterocyclic structure, potentially influencing its biological and chemical properties.

Chemo- and Regioselective Transformations

The multiple functional groups in this compound allow for selective reactions at one site while leaving the others intact.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Thiol Group (-SH): The thiol is a soft and highly reactive nucleophile. It can be selectively alkylated or arylated under basic conditions without affecting the carboxylic acid or the C-F bond.

Carboxylic Acid Group (-COOH): This group can undergo typical reactions like esterification (with an alcohol under acidic conditions) or amidation (with an amine using a coupling agent). These reactions can often be performed under conditions mild enough not to cleave the C-F bond or oxidize the thiol.

Fluoro Group (-F): As discussed, the fluorine can be selectively replaced via SNAr reactions using strong nucleophiles, often at elevated temperatures. These conditions would typically deprotonate the thiol and carboxylic acid but may not lead to other reactions.

Regioselectivity refers to the preferential reaction at one position over another.

In electrophilic aromatic substitution , as detailed in section 3.3.1, substitution is strongly directed to the C3 and C5 positions.

In nucleophilic aromatic substitution , the reaction is highly regioselective for the displacement of the fluorine atom at the C4 position. Studies on similar molecules have demonstrated that reactions with organometallic reagents can occur exclusively at the fluoro-substituted carbon without competing reactions like ortho-lithiation. researchgate.net

This predictable chemo- and regioselectivity makes this compound a useful building block in multistep organic synthesis, allowing for the controlled and directed construction of complex molecules.

| Reaction Type | Target Site | Example Transformation | Selectivity |

|---|---|---|---|

| Alkylation | Thiol (-SH) | Reaction with an alkyl halide (e.g., CH₃I) | Chemoselective |

| Esterification | Carboxylic Acid (-COOH) | Reaction with an alcohol (e.g., CH₃OH) and acid catalyst | Chemoselective |

| Nucleophilic Substitution (SNAr) | Fluoro Group (-F) | Reaction with an amine (e.g., R-NH₂) | Chemo- and Regioselective |

| Electrophilic Substitution (EAS) | Aromatic Ring (C3/C5) | Nitration (HNO₃/H₂SO₄) | Regioselective |

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Mercaptobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Fluoro-2-mercaptobenzoic acid, a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of its molecular framework.

Proton (¹H) NMR Analysis of Aromatic and Thiol Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the thiol proton, and the carboxylic acid proton. The aromatic region would likely show a complex splitting pattern due to the coupling between the protons and the fluorine atom. The chemical shifts of the three aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating nature of the mercapto group. The thiol (S-H) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.2 | d, dd, ddd | J(H,H) and J(H,F) |

| Thiol-H | 3.0 - 5.0 | br s | - |

| Carboxylic Acid-H | >10 | br s | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atom. In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 4. The chemical shift of this signal would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. Furthermore, this signal would be coupled to the adjacent aromatic protons, resulting in a multiplet, providing valuable information about the connectivity of the fluorine atom.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Assessment

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Seven distinct signals are expected: one for the carboxylic acid carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The other aromatic carbons may also exhibit smaller long-range couplings to the fluorine atom (nJCF). The carboxyl carbon will appear at the most downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 175 | s |

| C-F | 160 - 165 | d (large ¹JCF) |

| C-COOH | 125 - 135 | d (small JCF) |

| C-SH | 115 - 125 | d (small JCF) |

| Aromatic C-H | 110 - 140 | d (small JCF) or s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Dynamic NMR and Conformational Analysis

The presence of the thiol and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding and different conformational isomers. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide insights into these conformational dynamics. For instance, restricted rotation around the C-S or C-C bonds due to steric hindrance or hydrogen bonding could be investigated. At lower temperatures, one might observe the "freezing out" of different conformers, leading to the appearance of new sets of signals in the NMR spectra. Such studies would be crucial for understanding the preferred three-dimensional structure of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the key functional groups present in a molecule and probing intermolecular interactions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching bands. The S-H stretching vibration of the thiol group is typically weaker and appears around 2550-2600 cm⁻¹. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C-F stretching vibration usually appears in the fingerprint region, between 1000 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. The presence and nature of hydrogen bonding can significantly influence the position and shape of the O-H and S-H stretching bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Carbonyl | C=O stretch | ~1700 | Strong |

| Aromatic | C-H stretch | ~3000 - 3100 | Medium |

| Aromatic | C=C stretch | ~1450 - 1600 | Medium to Weak |

| C-F | C-F stretch | 1000 - 1300 | Strong |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy, and its enhanced counterpart SERS, are powerful non-destructive techniques for probing the vibrational modes of molecules. For this compound, these methods can provide a detailed fingerprint of its chemical structure.

The SERS technique is particularly sensitive to the protonation state of the carboxylic acid group. In acidic environments, the characteristic vibrational modes of the protonated carboxylic acid (-COOH) would be observed. Conversely, in basic conditions, the deprotonated carboxylate form (-COO⁻) would dominate the spectrum, exhibiting distinct vibrational bands. For the closely related molecule 4-mercaptobenzoic acid (4-MBA), the carboxylate stretching vibrations are typically observed around 1380 cm⁻¹ and 1410 cm⁻¹. nih.gov The relative intensities of these bands can be used to infer the local pH environment. nih.govnih.gov

The orientation of this compound on a plasmonic nanoparticle surface would significantly affect the observed SERS spectrum. The selection rules for SERS dictate that vibrational modes with a component perpendicular to the surface are enhanced most strongly. For instance, if the molecule adsorbs onto a silver or gold surface via its thiol group, the orientation of the benzene ring and the carboxylic acid group relative to the surface will determine which vibrational modes are most prominent. Studies on 4-MBA have shown that its orientation on the nanoparticle surface can influence which of the carboxylate stretching peaks is observed. nih.gov

Low-frequency SERS, which probes the region below 400 cm⁻¹, is a valuable tool for investigating intermolecular interactions such as hydrogen bonding. For this compound, this technique could elucidate the formation of dimers or larger aggregates through hydrogen bonds between the carboxylic acid groups. Research on 4-MBA has demonstrated that hydrogen bonding can trigger the self-assembly of nanoparticles functionalized with the molecule, leading to the generation of intense SERS signals from "hot spots". rsc.org

Surface-Enhanced Hyper-Raman Scattering (SEHRS) for Non-linear Optical Properties

Surface-enhanced hyper-Raman scattering (SEHRS) is a non-linear optical technique that provides complementary information to SERS. It is particularly sensitive to vibrational modes that are silent or weak in Raman and infrared spectroscopy. Investigating the SEHRS of this compound could reveal details about its molecular hyperpolarizability and two-photon absorption properties. Studies on similar molecules like 4-MBA have utilized SEHRS to explore these non-linear optical phenomena. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would confirm its molecular formula of C₇H₅FO₂S.

Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful for separating the compound from a mixture and providing its mass spectrum. An LC-MS/MS method could be developed for the sensitive detection and quantification of this compound in various matrices. researchgate.neteurl-pesticides.eu For instance, 4-mercaptobenzoic acid has been successfully used as a matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry for the highly sensitive analysis of metals. rsc.orgnih.gov This suggests that this compound could also be explored for similar applications.

The NIST WebBook contains mass spectrum data for the trimethylsilyl (B98337) (TMS) derivative of 4-mercaptobenzoic acid, which has a molecular weight of 298.549 g/mol . nist.govnist.gov This indicates that derivatization followed by GC-MS could be another analytical strategy for volatile derivatives of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on its bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. While no specific crystallographic data for this compound was found in the search, the general technique has been applied to a wide range of organic molecules, including derivatives of naphthoic acid isolated from endophytic fungi. researchgate.net

Elemental Analysis and Purity Assessment Techniques

The definitive identification and confirmation of the purity of a synthesized chemical compound are foundational principles in chemical research and development. For this compound, with the molecular formula C₇H₅FO₂S, a combination of elemental analysis and modern chromatographic techniques is employed to ascertain its elemental composition and assess its purity.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of the constituent elements within a sample. For organic compounds like this compound, this is typically achieved through combustion analysis. In this method, a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are collected and quantified. The amounts of carbon, hydrogen, and sulfur in the original sample can then be calculated. The fluorine content is usually determined by other methods, such as ion chromatography or ion-selective electrode analysis after decomposition of the sample.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₇H₅FO₂S) and the atomic weights of its constituent atoms. A comparison between the experimentally determined values and the calculated values provides a crucial measure of the compound's purity and confirms its elemental makeup.

| Element | Theoretical Percentage (%) | Experimental Percentage (Found) (%) |

|---|---|---|

| Carbon (C) | 48.83 | N/A |

| Hydrogen (H) | 2.93 | N/A |

| Fluorine (F) | 11.03 | N/A |

| Oxygen (O) | 18.58 | N/A |

| Sulfur (S) | 18.62 | N/A |

No specific experimental "found" values for the elemental analysis of this compound were available in the searched literature.

Purity Assessment Techniques

Beyond elemental analysis, chromatographic techniques are indispensable for assessing the purity of this compound by separating it from any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is in its protonated form.

The sample is injected into the HPLC system, and as it passes through the column, the components separate based on their relative affinities for the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly, measures the concentration of the eluting components. The purity of the this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with a consistent retention time. For related compounds like 2-Mercaptobenzoic acid, purities of ≥ 99% have been reported using HPLC. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive technique for purity assessment. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid and thiol groups into more volatile and thermally stable esters and thioesters, respectively. wordpress.comgcms.cz

A common derivatizing agent is diazomethane, which methylates the carboxylic acid. Other silylating agents can also be used. wordpress.com After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This allows for the confident identification of the main compound and any impurities present. The purity is assessed by comparing the peak area of the derivatized target compound to the total peak areas in the chromatogram.

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Mercaptobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics of 4-Fluoro-2-mercaptobenzoic acid. These calculations typically involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

A key aspect of the electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the mercapto group and the aromatic ring, while the LUMO is likely distributed over the carboxylic acid group and the benzene (B151609) ring. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the molecule's behavior in chemical reactions.

Furthermore, DFT calculations enable the mapping of the electron density surface, which visually represents the distribution of electrons within the molecule. This analysis helps in identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the carboxylic acid group and the fluorine atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom of the carboxyl group and the hydrogen atom of the mercapto group are likely to be electron-deficient, rendering them prone to nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry provides reliable predictions of various spectroscopic parameters, which are invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and require actual computational studies for validation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 11.0 - 13.0 | 165 - 175 |

| SH | 3.5 - 5.0 | - |

| C-COOH | - | 125 - 135 |

| C-SH | - | 115 - 125 |

| C-F | - | 155 - 165 (J-coupling with F) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations provide insights into the vibrational modes of the molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectra. The predicted spectra for this compound would exhibit characteristic peaks for the O-H stretch of the carboxylic acid, the S-H stretch of the mercapto group, the C=O stretch of the carbonyl group, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.netresearchgate.net

Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound (Note: These are hypothetical values based on typical ranges for similar structures and require actual computational studies for validation.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2800 - 3300 (broad) | 2800 - 3300 (weak) |

| S-H stretch (Mercapto) | 2550 - 2600 | 2550 - 2600 (strong) |

| C=O stretch (Carbonyl) | 1680 - 1710 | 1680 - 1710 (moderate) |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-F stretch | 1100 - 1250 | 1100 - 1250 (moderate) |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways, locate transition states, and calculate activation energies. For instance, the esterification of the carboxylic acid group or the oxidation of the mercapto group can be modeled. The calculations would involve identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction kinetics. Such studies provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The solid-state structure and properties of this compound are significantly influenced by intermolecular interactions. Computational methods can be used to analyze these non-covalent interactions. mdpi.com

Hydrogen Bonding: The molecule has both a hydrogen bond donor (the hydroxyl and mercapto groups) and acceptors (the carbonyl oxygen and fluorine atom). This allows for the formation of strong intermolecular hydrogen bonds. nih.govrsc.org DFT calculations can predict the geometry and strength of these hydrogen bonds, which often lead to the formation of dimeric structures, a common feature for carboxylic acids. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility due to the rotation around the C-C bond of the carboxylic acid group and the C-S bond of the mercapto group. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to construct a potential energy landscape. mdpi.com This landscape reveals the low-energy, stable conformations of the molecule and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformer, which is the most likely to be observed experimentally. Such studies have been performed on similar molecules like 2-fluoro-4-hydroxybenzoic acid, revealing the subtle interplay of intramolecular hydrogen bonding and steric effects in determining conformational preferences. mdpi.com

Investigation of Fluorine's Electronic Effects on Reactivity

The fluorine atom at the 4-position exerts significant electronic effects that modulate the reactivity of this compound. nih.gov Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and influences the acidity of both the carboxylic acid and mercapto groups.

The -I effect of fluorine is expected to increase the acidity of the carboxylic acid group, making it a stronger acid than its non-fluorinated counterpart. Conversely, the effect on the mercapto group's acidity is also an increase. Furthermore, fluorine can exert a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic π-system, although this effect is generally weaker than its inductive effect. nih.gov Computational studies can quantify these electronic effects by calculating properties such as atomic charges, electrostatic potentials, and the energies of deprotonation. nih.govnih.gov This provides a detailed understanding of how fluorination fine-tunes the chemical behavior of the molecule.

Applications in Advanced Materials Science and Nanoscience

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface science, enabling the precise modification of a material's surface properties. Aromatic thiols, including MBA isomers, readily form dense, ordered monolayers on noble metal surfaces, particularly gold (Au).

The primary adsorption mechanism for mercaptobenzoic acid on noble metal surfaces like gold is the formation of a strong, covalent-like bond between the sulfur atom of the thiol group and the gold surface atoms. researchgate.net This process is spontaneous and leads to the formation of a stable gold-thiolate (Au-S) species. Upon adsorption, the thiol proton is lost. The orientation of the MBA molecule on the surface is largely dictated by this anchor point, with the benzene (B151609) ring and the terminal carboxylic acid group extending away from the metal substrate.

The packing density and surface coverage of these SAMs are influenced by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, and by the molecular structure itself. Studies comparing various aromatic thiols have shown that 4-mercaptobenzoic acid can form monolayers with higher surface coverage compared to other thiols like thiophenol or 4-mercaptophenol. researchgate.net This is attributed to the strong intermolecular hydrogen bonds that promote a more tightly packed and ordered structure. For instance, the surface coverage of different aromatic thiols on gold has been observed to follow the trend: Thiophenol < 4-Mercaptophenol < 4-Mercaptophenylboronic acid < 4-Mercaptobenzoic acid. researchgate.net

The shape of the nanoparticle substrate also influences adsorption. On spherical gold nanoparticles, most surface sites are considered equal, but on anisotropic shapes like nanostars, aromatic thiols may initially bind and then reposition due to variations in surface curvature and energy. anu.edu.au

The stability of SAMs is critical for their application in devices and sensors. The Au-S bond provides significant thermal and chemical stability. However, these monolayers are not impervious to degradation. The stability is highly dependent on the environment, including pH, solvent, and temperature. For example, SAMs made from mercaptohexanol (MCH) on gold have been shown to reorganize over time, especially in solution or when heated, leading to a more closely packed layer. nih.gov This drift can affect the reproducibility of measurements in sensor applications. nih.gov

Functional Ligands for Metal Nanoparticles and Nanoclusters

Mercaptobenzoic acids are exemplary ligands for the synthesis and functionalization of metal nanoparticles and atomically precise nanoclusters. The thiol group strongly binds to the nanoparticle core, providing stability, while the terminal carboxylic acid group imparts functionality, such as water solubility and points for further chemical modification.

The choice of ligand is a critical parameter for controlling the size and monodispersity of nanoparticles during synthesis. A well-documented example is the synthesis of atomically precise gold nanoclusters, Au₂(MBA)₁₈, using the isomers of mercaptobenzoic acid (ortho, meta, and para). acs.org A simple "bottom-up" synthesis protocol involves the reduction of a gold salt in the presence of the chosen MBA isomer. acs.org This size-focusing method yields nanoparticles of a specific, highly stable size. researchgate.net

An isomeric effect on the synthesis yield has been observed, which can be attributed to the steric hindrance of the carboxylic group. acs.org The position of the functional groups dictates how effectively the ligands can pack onto the nanoparticle surface, influencing the final size and stability of the cluster.

| Parameter | Details | Reference |

| Synthesis Method | "Bottom-up" size focusing | acs.org |

| Precursors | HAuCl₄·3H₂O, Mercaptobenzoic acid (o, m, or p isomer), Tributylamine, Trimethylamine borane | acs.org |

| Solvent | Methanol | acs.org |

| Resulting Cluster | Au₂(MBA)₁₈ | acs.org |

| Key Observation | The position of the -COOH group (ortho, meta, para) influences the synthesis yield, suggesting a steric effect. | acs.org |

The ligand shell of a nanoparticle does not merely act as a passive stabilizer; it actively modulates the nanomaterial's electronic and optical properties. For Au₂(MBA)₁₈ nanoclusters, the absorption spectra are similar across the different isomers, with characteristic peaks around 690 nm, 470 nm, and 430 nm. acs.org However, these clusters exhibit no measurable one-photon excited fluorescence. acs.org

In other systems, the choice of ligand can have a profound impact on fluorescence. For example, silver nanoclusters stabilized by 2-mercaptobenzothiazole (B37678) are fluorescent, while those stabilized by the structurally similar 2-mercaptobenzimidazole (B194830) are not, demonstrating a dramatic change in optical behavior due to a single-atom substitution in the ligand. rsc.org The use of fluorinated ligands can also significantly alter nanoparticle properties, often imparting hydrophobicity to the ligand shell and enabling solubility in fluorous solvents or supercritical CO₂. nih.govunits.it The ligand shell can also be exploited for sensing applications using techniques like Surface-Enhanced Raman Scattering (SERS), where the vibrational modes of the ligand are enhanced by the plasmonic field of the metal core. mdpi.comnih.gov

Steric hindrance at the interface between the ligand shell and the metal core plays a crucial role in the synthesis and stability of nanoclusters. As observed in the synthesis of Au₂(MBA)₁₈, the yield of the final product is dependent on the MBA isomer used. acs.org This is explained by the steric bulk of the carboxylic acid group and its proximity to the gold surface.

When using 2-mercaptobenzoic acid (the ortho isomer), the carboxylic acid group is adjacent to the anchoring thiol group. This proximity can create significant steric repulsion between neighboring ligands, making it more difficult for them to pack efficiently on the curved surface of the nanoparticle. This can lead to a lower synthesis yield compared to 4-mercaptobenzoic acid (the para isomer), where the carboxylic acid group is positioned furthest from the surface, minimizing steric clashes and allowing for a more stable and ordered ligand shell. acs.org This effect highlights how the specific placement of functional groups on a ligand is a critical design parameter for controlling nanoparticle synthesis and structure.

Polymer Functionalization and Development of Functional Additives

The incorporation of functional additives is a common strategy to impart desired properties to polymers, such as improved mechanical strength, thermal stability, or specific surface characteristics. researchgate.netresearchgate.netbasf.comresearchgate.netelixance.com Additives can be integrated during the manufacturing process to enhance the final product's performance and expand its range of applications. researchgate.netbasf.com

However, a thorough search of scientific databases and academic publications did not yield any specific studies on the use of 4-Fluoro-2-mercaptobenzoic acid for polymer functionalization or as a functional additive. Research on related compounds, such as the polymerization of 2,4-dihydroxy-4'-vinylbenzophenone, a polymeric ultraviolet absorber, has been documented, but this does not extend to the subject of this article. caltech.edu The synthesis of derivatives from 4-fluorobenzoic acid for potential antimicrobial applications has also been reported, but this does not fall within the scope of advanced materials science applications like polymer functionalization for material enhancement. globalscientificjournal.com

Design of Sensor Platforms and Sensing Methodologies

The design of highly sensitive and selective sensor platforms is a significant area of research in nanoscience. Thiol-containing benzoic acids are often employed in this context due to their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, which is a foundational step in the fabrication of many sensing devices. sigmaaldrich.cn

Despite the extensive research into its non-fluorinated analog, 4-mercaptobenzoic acid, as a key component in various sensing systems, there is a notable absence of published research detailing the use of This compound in the design of sensor platforms.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that allows for the detection of molecules at very low concentrations. mdpi.com This is often achieved by adsorbing the target analyte onto a plasmonic nanostructure, typically made of gold or silver. mdpi.comnih.gov The selection of the probe molecule is critical for the development of effective SERS-based sensors. sigmaaldrich.cn

While 4-mercaptobenzoic acid (4-MBA) is a well-established and frequently utilized probe molecule in SERS for various applications, including pH sensing and the detection of biomolecules, a comprehensive literature review finds no specific studies that employ This compound for SERS-based detection and quantification. mdpi.comnih.govrsc.orgresearchgate.net The principles of SERS rely on the specific interaction between the probe molecule and the nanoparticle surface, and while it can be hypothesized that the thiol and carboxylic acid groups of this compound would allow for similar interactions, no experimental data has been published to confirm this or to detail its SERS spectrum and enhancement factors.

For quantitative SERS analysis, the use of an internal standard is often necessary to account for variations in the SERS signal. This involves incorporating a stable Raman reporter into the nanostructure that provides a consistent signal against which the analyte's signal can be normalized.

Research has been conducted on the use of 4-mercaptobenzoic acid as an internal standard in SERS-based detection, where it is embedded within a core-shell nanostructure for the quantitative analysis of pesticides like thiram. mdpi.comresearchgate.net In these studies, the consistent and predictable Raman signal of 4-MBA allows for accurate quantification of the target analyte. mdpi.com However, there is no available research in the scientific literature that describes the use of This compound in the development of internal standard nanostructures for quantitative SERS analysis.

Surface Modification for Enhanced Adhesion Properties

The modification of surfaces to improve adhesion is critical in many industrial applications, including the manufacturing of microelectronics and advanced composite materials. The introduction of a functional molecular layer can promote bonding between dissimilar materials, such as a polymer and a metal.

The scientific literature contains examples of surface modification techniques for polymers like poly(tetrafluoroethylene) (PTFE) to improve adhesion with evaporated copper, though these methods involve graft copolymerization with other monomers. capes.gov.br While the thiol and carboxylic acid moieties of This compound suggest its potential as a surface modifier to enhance adhesion, there are currently no published research articles that specifically investigate or demonstrate its use for this purpose.

Role As a Synthetic Building Block in Organic and Medicinal Chemistry Research

Precursor for the Synthesis of Complex Organic Molecules

The inherent reactivity of its functional groups makes 4-fluoro-2-mercaptobenzoic acid an ideal starting material for creating elaborate organic structures. The carboxylic acid moiety can readily undergo esterification or amidation reactions, while the thiol group offers a nucleophilic center for various coupling reactions. The fluorine atom, with its high electronegativity, influences the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of the resulting molecules. This trifecta of reactivity allows chemists to strategically build upon the this compound core, introducing diverse functionalities and constructing complex molecular frameworks with potential applications in materials science and drug discovery. lifechemicals.com

Construction of Heterocyclic Compounds

The strategic placement of the thiol and carboxylic acid groups in this compound facilitates the formation of various heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Oxadiazole Derivatives

Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through multi-step sequences often originating from a benzoic acid precursor. For instance, a benzoic acid can be converted to its corresponding hydrazide, which then undergoes cyclization to form the oxadiazole ring. globalscientificjournal.comresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, its structural analog, 4-fluorobenzoic acid, serves as a common starting point for creating various oxadiazole derivatives. globalscientificjournal.comresearchgate.net The general strategy involves converting the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. This intermediate can then be cyclized with various reagents to yield the desired oxadiazole. globalscientificjournal.comresearchgate.net

| Starting Material | Key Intermediates | Resulting Heterocycle |

| 4-Fluorobenzoic acid | 4-Fluorobenzoyl hydrazide | 1,3,4-Oxadiazole derivatives |

Synthesis of Thiazole and Thiadiazole Derivatives

The presence of the sulfur atom in this compound makes it a logical precursor for the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles. These ring systems are components of numerous antimicrobial and anticancer agents. nih.govnih.govmdpi.com The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides, which can be prepared from carboxylic acid hydrazides. luxembourg-bio.comjocpr.com For example, a carboxylic acid can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2-amino-1,3,4-thiadiazole. mdpi.com Another approach involves the reaction of a carboxylic acid with thiosemicarbazide to form a thiosemicarbazide intermediate, which is then cyclized. jocpr.com

| Starting Material Component | Reagent | Resulting Heterocycle |

| Carboxylic Acid | Thiosemicarbazide | 1,3,4-Thiadiazole |

| Thiazole/Thiadiazole Carboxamide | Various | c-Met Kinase Inhibitors |

Formation of Benzo[e]globalscientificjournal.comresearchgate.netthiazin-4-one Derivatives

The fusion of a benzene (B151609) ring with a thiazinone ring system results in benzothiazine derivatives, a class of compounds with a broad spectrum of biological activities. nih.govnih.gov Specifically, 2-mercaptobenzoic acids are key starting materials for the synthesis of 4H-benzo[e] globalscientificjournal.comnih.govthiazin-4-ones and their dihydro derivatives. mdpi.com These syntheses often involve the condensation of the 2-mercaptobenzoic acid with nitriles, imines, or a three-component reaction with aldehydes and amines. mdpi.com While the search results specifically mention 2-mercaptobenzoic acid, the principles can be extended to its fluorinated analogue, this compound, to generate fluorinated benzothiazinone derivatives.

| Reactants | Product |

| 2-Mercaptobenzoic acid, Diaminoglyoxime, Aryl aldehydes | 4H-benzo[e] globalscientificjournal.comnih.govthiazin-4-one derivatives |

| 2-Mercaptobenzoic acids, Imines | 2,3-dihydro-4H-benzo[e] globalscientificjournal.comnih.govthiazin-4-ones |

| 2-Mercaptobenzoic acids, Aldehydes, Amines | 2,3-dihydro-4H-benzo[e] globalscientificjournal.comnih.govthiazin-4-ones |

Exploration of Novel Synthetic Pathways

The unique reactivity of this compound encourages the exploration of novel synthetic methodologies. Its potential to participate in reactions that simultaneously engage multiple functional groups can lead to the discovery of new transformations and the efficient construction of previously inaccessible molecular architectures. For instance, the interplay between the thiol, carboxylic acid, and the fluorine-activated aromatic ring could be harnessed in cascade reactions or one-pot multi-step syntheses, streamlining the creation of complex molecules.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.comjocpr.com The trifunctional nature of this compound makes it an excellent candidate for designing novel MCRs. By carefully selecting reaction partners that can react selectively with the carboxylic acid, thiol, and the aromatic ring, chemists can rapidly generate libraries of diverse and complex molecules. rsc.org This approach is particularly powerful in drug discovery for the rapid exploration of chemical space and the identification of new lead compounds. jocpr.com For example, a three-component reaction involving this compound, an amine, and an isocyanide could potentially lead to the formation of complex heterocyclic structures in a single, efficient step.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Metal-Ligand Interactions

An analysis of 4-Fluoro-2-mercaptobenzoic acid as a ligand would involve understanding how its distinct functional groups—the carboxylic acid, the thiol group, and the fluorine atom—influence its coordination behavior. The thiol (-SH) and carboxylic acid (-COOH) groups are the primary sites for metal chelation. The fluorine atom at the 4-position would be expected to exert an electron-withdrawing effect, potentially influencing the acidity of both the carboxylic acid and thiol protons, and thereby affecting the stability and electronic properties of the resulting metal complexes. However, specific studies detailing these interactions for this compound are not present in the reviewed literature.

Formation of Metal Complexes with Transition Metals

The synthesis and characterization of discrete metal complexes are fundamental to understanding the coordination chemistry of a ligand. This would typically involve reacting this compound with various transition metal salts (e.g., copper, zinc, nickel, cobalt) and characterizing the products using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis. While the formation of such complexes is theoretically plausible, there is no published research detailing the successful synthesis and structural elucidation of transition metal complexes with this compound.

Development of Coordination Polymers and Supramolecular Assemblies

Coordination polymers are extended structures formed by the linkage of metal ions with organic ligands. This compound, with its multiple coordination sites, has the potential to act as a versatile building block for such materials.

Self-Assembly Mechanisms Driven by Hydrogen Bonding and Chalcogen Bonds

The formation of supramolecular assemblies would be directed by a combination of metal-ligand coordination bonds and non-covalent interactions. Hydrogen bonding, particularly between the carboxylic acid groups, is a common motif in the self-assembly of similar benzoic acid derivatives. Furthermore, the presence of a sulfur atom opens the possibility of chalcogen bonding, a non-covalent interaction involving the electrophilic region on a chalcogen atom. The interplay of these interactions would dictate the final supramolecular architecture. Unfortunately, no studies have been found that investigate these self-assembly mechanisms specifically for this compound.

Characterization of Supramolecular Architectures

The characterization of any resulting coordination polymers or supramolecular assemblies would involve techniques like single-crystal and powder X-ray diffraction to determine the crystal structure and network topology. Thermal analysis (TGA/DSC) and spectroscopic methods would provide further insights into their stability and properties. The absence of synthesized materials means that no such characterization data is available.

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes are often investigated for their catalytic activity in various organic transformations. The electronic environment of the metal center, which is influenced by the ligand, plays a crucial role in its catalytic performance. The fluorine substituent on the this compound ligand could modulate the catalytic properties of its metal complexes. However, without the synthesis and characterization of these complexes, their potential catalytic applications remain unexplored and undocumented in the scientific literature.

Structure Activity Relationships Sar and Derivative Design in Research Contexts

Impact of Fluorine Substitution on Molecular Properties and Reactivity

The introduction of a fluorine atom to a benzene (B151609) ring imparts significant changes to the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence on the aromatic ring, particularly at the para-position to the carboxylic acid group in 4-fluoro-2-mercaptobenzoic acid, has a strong electron-withdrawing effect. nih.gov This electronic influence can modulate the acidity of both the carboxylic acid and the thiol groups. Generally, fluorine substitution tends to lower the pKa of nearby acidic protons, making them more acidic. figshare.com

In the context of this compound, the fluorine atom at the C4-position is expected to increase the acidity of the carboxylic acid at C1 and the thiol at C2 through its inductive effect. This increased acidity can, in turn, affect the reactivity of these groups in various chemical transformations and their interaction with biological targets.

Correlation of Electronic Effects and Steric Factors with Chemical Behavior

The chemical behavior of this compound is governed by a delicate balance of electronic and steric effects. The electron-withdrawing nature of the fluorine atom at the para-position to the carboxyl group enhances the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic acyl substitution reactions. Conversely, the ortho-thiol group can act as a powerful nucleophile, but its reactivity can be sterically hindered by the adjacent carboxylic acid group.

The interplay between these groups is crucial. For instance, the acidity of the thiol group is influenced not only by the electronic effect of the fluorine atom but also by potential intramolecular hydrogen bonding with the ortho-carboxylic acid group. This intramolecular interaction can affect the thiol's nucleophilicity and its ability to participate in reactions such as the formation of thioethers or disulfides.

Rational Design of Analogues for Targeted Academic Investigations

The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of analogues for specific research purposes. For example, by modifying the thiol group, a series of thioether derivatives can be synthesized to probe the importance of this group for a particular biological activity. Similarly, esterification or amidation of the carboxylic acid group can be used to investigate the role of this functionality.

The fluorine atom can also be a point of modification. Replacing it with other halogens (Cl, Br, I) or with electron-donating groups (e.g., methyl) would allow for a systematic study of the electronic effects on the reactivity of the thiol and carboxylic acid groups. For instance, the synthesis of 4-chloro-2-mercaptobenzoic acid or 4-methyl-2-mercaptobenzoic acid and a subsequent comparison of their properties and reactivity with the fluoro analogue would provide valuable insights into the structure-activity relationships.

Furthermore, the scaffold of this compound can be used to synthesize more complex molecules. For example, it can serve as a building block for the synthesis of heterocyclic compounds, such as benzothiazines, which are known to possess a wide range of biological activities. The strategic placement of the fluorine atom can be used to fine-tune the properties of these resulting heterocyclic systems.

Comparative Studies with Isomeric and Unfluorinated Mercaptobenzoic Acids

To fully understand the role of the fluorine atom and the substitution pattern in this compound, comparative studies with its isomers and the unfluorinated parent compound, 2-mercaptobenzoic acid, are essential.

Comparison with 2-Mercaptobenzoic Acid: The most direct comparison is with 2-mercaptobenzoic acid (also known as thiosalicylic acid). ubaya.ac.id The introduction of the fluorine atom at the C4-position in this compound is expected to significantly alter its electronic properties.

| Property | 2-Mercaptobenzoic Acid | This compound (Predicted) |

| Acidity (pKa of -COOH) | ~3.5 | Lower than 3.5 |

| Acidity (pKa of -SH) | ~8.4 | Lower than 8.4 |

| Reactivity of -SH | High | Potentially modulated by fluorine |

| Metabolic Stability | Susceptible to oxidation | Enhanced due to C-F bond |

The electron-withdrawing fluorine atom in the para-position to the carboxyl group and meta to the thiol group will increase the acidity of both functional groups compared to the unfluorinated analogue. This increased acidity can have a profound impact on its behavior in different chemical and biological environments.

Comparison with Isomeric Fluoromercaptobenzoic Acids: The position of the fluorine atom on the benzene ring is critical. Comparing this compound with its isomers, such as 5-fluoro-2-mercaptobenzoic acid or 3-fluoro-2-mercaptobenzoic acid, would reveal the importance of the substitution pattern.

Future Research Directions and Emerging Paradigms for 4 Fluoro 2 Mercaptobenzoic Acid

Exploration of Photochemical and Electrochemical Synthetic Methods

Traditional synthetic routes are being challenged by greener, more efficient alternatives. Photochemical and electrochemical methods represent a frontier in organic synthesis, offering pathways that often avoid harsh reagents and extreme conditions. nih.govwashington.edu

Photochemical Synthesis: The use of light as a "traceless reagent" is a cornerstone of green chemistry. nih.gov For 4-Fluoro-2-mercaptobenzoic acid, photochemical reactions could be explored to form or modify the molecule. For instance, light-induced reactions, potentially using a photosensitizer, could facilitate carbon-sulfur bond formation or functionalization of the aromatic ring. youtube.com Thiol-yne click polymerization, a process that can be initiated by UV light, demonstrates the reactivity of thiol groups in photochemical systems, suggesting potential for polymer synthesis using this compound as a monomer. acs.org

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for oxidation and reduction reactions without the need for chemical oxidants or reducing agents. acs.org The synthesis of various benzoic acid derivatives has been achieved through electrochemical methods, such as the oxidation of corresponding toluenes or other precursors. xmu.edu.cnresearchgate.net For example, a novel method for electrochemical lactonization was developed from functionalized benzoic acids through an oxidative C-H functionalization pathway. acs.org This suggests that electrochemical approaches could be developed for the direct oxidation of a suitable precursor to form the carboxylic acid group on the 4-fluoro-2-mercaptotoluene ring system. Furthermore, electrochemical methods are used to functionalize surfaces with thiol-containing molecules, indicating another area where electrosynthesis and this compound intersect. nih.govresearchgate.netnih.gov

| Method | Potential Approach for this compound | Key Advantages | Relevant Research Principle |

|---|---|---|---|

| Photochemical Synthesis | Photo-induced thiol-ene/thiol-yne reactions for polymerization or modification. | High selectivity, mild conditions, traceless reagent (photon). | Thiol-yne click polymerization can be catalyst-free or photo-initiated. nih.govacs.org |

| Electrochemical Synthesis | Anodic oxidation of a 4-fluoro-2-mercaptotoluene precursor. | Avoids chemical oxidants, high efficiency, potential for scalability. | Electrochemical oxidation of toluene (B28343) derivatives to benzoic acids is an established process. researchgate.net |

| Electropolymerization | Formation of polymeric films on electrode surfaces. | Direct synthesis of functional materials for sensors or catalysts. | Materials derived from 4-mercaptobenzoic acid can be formed via electrochemical modification of electrodes. nih.gov |

Advanced Applications in Bio-inspired and Green Chemical Processes

The principles of green chemistry, which focus on sustainability and waste reduction, are guiding the next generation of chemical applications. unibo.it this compound is well-suited for roles in bio-inspired materials and sustainable processes.

Bio-inspired Materials: The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). researchgate.netresearchgate.net This property is fundamental to creating bio-inspired interfaces, such as platforms for immobilizing oligonucleotides or proteins for biosensor applications. nih.govbiosynth.com A material derived from 4-mercaptobenzoic acid has been successfully used as a novel platform for oligonucleotide immobilization, demonstrating superior electrochemical signals compared to traditional systems. nih.gov

Green Chemical Processes: In the context of green chemistry, this compound can be used to create functional materials for environmental remediation. For example, thiol-functionalized materials have shown high efficiency in removing heavy metal ions like Hg2+ from water. nih.gov The carboxylic acid and thiol groups can act as chelating agents, making materials derived from this compound promising candidates for new adsorbents or catalysts for pollution control. Furthermore, developing synthesis routes that utilize greener solvents and reagents aligns with the core tenets of sustainable chemistry. unibo.it

Development of New Spectroscopic Techniques for Enhanced Characterization

While standard techniques like NMR and IR are routine, advanced spectroscopic methods are required to fully elucidate the complex behavior of multifunctional molecules like this compound, especially its interactions in solution and on surfaces.

Advanced NMR and FTIR: The self-association of benzoic acid derivatives in solution through hydrogen bonding can be investigated in detail using a combination of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by computational methods. ucl.ac.ukacs.org For this compound, specialized techniques are particularly insightful. Fluorine-19 (¹⁹F) NMR is highly sensitive and offers a wide chemical shift range, making it ideal for probing the local electronic environment of the fluorine atom and detecting subtle molecular interactions. numberanalytics.com

Surface-Enhanced Raman Scattering (SERS): When adsorbed on nanostructured metal surfaces (typically silver or gold), the Raman signal of a molecule can be enhanced by many orders of magnitude. SERS is exceptionally powerful for studying thiol-containing molecules that bind to these surfaces. researchgate.net For this compound, SERS can provide detailed vibrational information about the orientation of the molecule on the surface, the state of protonation of the carboxyl group, and the nature of the sulfur-metal bond. researchgate.netresearchgate.net

| Technique | Information Gained for this compound | Advantage over Conventional Methods |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Precise information on the electronic environment of the fluorine atom; sensitive to intermolecular interactions. | Higher sensitivity and wider chemical shift range compared to ¹H NMR, providing a unique probe. numberanalytics.com |

| 2D NMR (e.g., HSQC) | Elucidation of complex structures and binding interactions, for instance, with proteins or metal centers. | Resolves overlapping signals and reveals through-bond correlations between different nuclei. nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Vibrational fingerprint of the molecule adsorbed on a metal surface, revealing orientation and binding mode. | Massive signal enhancement allows for monolayer or even single-molecule detection. researchgate.net |

| Advanced FTIR (e.g., FTIR-ERS) | Studies of hydrogen bonding, self-assembly in monolayers, and potential-dependent protonation/deprotonation. researchgate.net | High sensitivity to changes in molecular vibration upon film formation or electrochemical stimulus. researchgate.net |

Interdisciplinary Research Integrating Materials Science, Catalysis, and Computational Chemistry

The most significant breakthroughs for this compound are expected at the intersection of multiple scientific disciplines.

Materials Science: The ability of the thiol group to anchor the molecule to surfaces makes it a prime building block for functional materials. nih.govresearchgate.net Research has explored the synthesis of ferroelectric liquid crystals derived from 4-mercaptobenzoic acid, indicating its potential in advanced electronic and optical materials. ibm.com The integration of this molecule into polymers or covalent organic frameworks could lead to new materials with tailored properties for separation, sensing, or energy storage. nih.govmdpi.com

Catalysis: The compound itself can be a ligand in catalysis, where the thiol and carboxylate groups can coordinate to a metal center, influencing its catalytic activity and selectivity. The fluorine atom can be used to fine-tune the electronic properties of such a catalyst. Alternatively, the molecule can be a target for catalytic synthesis methods, including greener processes that avoid stoichiometric reagents. acs.org

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties and behavior of this compound. frontiersin.orgnih.gov DFT calculations can be used to model its adsorption on metal surfaces, predict its spectroscopic signatures (like Raman and IR spectra), and understand its electronic structure. researchgate.netdtaborgroup.com This predictive power accelerates the discovery of new materials and processes by allowing researchers to screen candidates and understand reaction mechanisms in silico before undertaking complex experiments. nih.govmonash.edu The synergy between computational prediction and experimental validation is key to designing next-generation materials, such as predicting the structure of self-assembled monolayers for optimal sensor performance or designing catalysts with enhanced activity. researchgate.netdtaborgroup.com

| Discipline | Role of this compound | Synergistic Goal |

|---|---|---|

| Materials Science | Building block for Self-Assembled Monolayers (SAMs), polymers, and liquid crystals. nih.govibm.com | Design of novel, high-performance materials for electronics, sensors, and environmental applications by using computational models to predict material properties and guide synthetic efforts in catalysis and materials science. researchgate.netdtaborgroup.com |

| Catalysis | Component of ligands for metal catalysts; target for green catalytic synthesis. acs.org | |

| Computational Chemistry | Predicting spectroscopic properties, surface binding energies, and electronic structure via DFT. researchgate.netfrontiersin.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-mercaptobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Nucleophilic fluorination or halogen-exchange reactions are common approaches for introducing fluorine into benzoic acid derivatives. For example, fluorodechlorination of chlorinated precursors (e.g., 2-chloro-4-fluorobenzoic acid analogs) using potassium fluoride or tetrabutylammonium fluoride can be adapted . Thiolation via nucleophilic substitution (e.g., using thiourea or sodium hydrosulfide) on halogenated intermediates is critical for introducing the mercapto group. Optimize reaction temperatures (80–120°C) and solvent systems (e.g., DMF or DMSO) to mitigate side reactions like disulfide formation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity. High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is recommended for quantifying impurities . X-ray crystallography, as demonstrated for structurally similar compounds (e.g., 4-fluoro-2-(phenylamino)benzoic acid), provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns .

Q. How does the solubility of this compound in aqueous/organic solvents impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water due to its aromatic and thiol groups. Use polar aprotic solvents (e.g., DMSO) for dissolution in biological assays. For reactions requiring aqueous conditions, employ co-solvents like ethanol or adjust pH to deprotonate the carboxylic acid group, enhancing solubility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystal structures or reactivity data for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict optimized geometries, vibrational frequencies, and electrostatic potential surfaces. Compare computed parameters (e.g., bond angles, dihedrals) with experimental crystallographic data (e.g., triclinic systems, α/β/γ angles from analogous fluorobenzoic acids) to identify discrepancies caused by polymorphism or measurement errors .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer : The thiol group is prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Add stabilizing agents like EDTA to chelate trace metals that catalyze oxidation. Monitor degradation via HPLC-MS, particularly for disulfide byproducts .

Q. How do electronic effects of the fluorine and mercapto substituents influence the compound’s acidity and reactivity in coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (lower pKa), while the mercapto group’s electron-donating nature may counteract this. Titration experiments (pH vs. equivalents of NaOH) and computational charge distribution maps clarify these effects. In coupling reactions (e.g., peptide synthesis), pre-activate the carboxylic acid with EDC/HOBt to enhance reactivity .